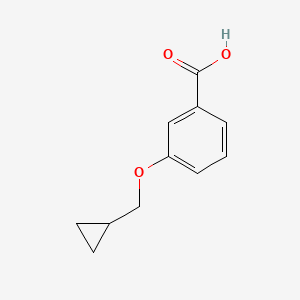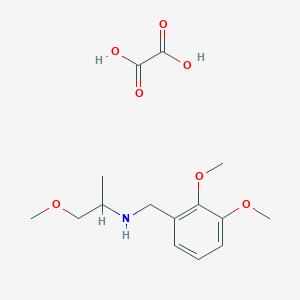
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate
Overview
Description
2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate is a useful research compound. Its molecular formula is C13H14BrFN2O4 and its molecular weight is 361.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies in Salt Complexes of Antimigraine Drugs
A study by Sridhar et al. (2013) explored the structural aspects of Zolmitriptan hydrogen oxalate. This compound is related to 2-(7-Bromo-5-fluoro-2-methyl-1H-indol-3-YL)ethylamine oxalate and represents an example of salt complexes in antimigraine drugs. The study detailed the crystal structures and molecular orientations, contributing to the understanding of drug design and function.
Synthesis of Novel Tetrahydropyrazino[1,2-a]indoles
Katritzky et al. (2003) conducted research on the synthesis of novel compounds related to indole derivatives, including the synthesis of 2-(3-methyl-1H-indol-1-yl)ethylamine (Katritzky et al., 2003). Their work provided insights into novel synthetic methods and the potential applications of these compounds in various fields, including pharmacology and material science.
Antibacterial Activity of Oxalates and Acetamides
Arutyunyan et al. (2013) explored the synthesis and antibacterial activity of certain oxalates and acetamides related to this compound (Arutyunyan et al., 2013). This research provides valuable insights into the antimicrobial properties of these compounds and their potential use in medical applications.
5-HT1D Receptor Agonist Properties
Research by Barf et al. (1996) focused on the agonist activity of indolyethylamines at the 5-HT1D receptors, which are significant for understanding neurological processes and developing treatments for related disorders (Barf et al., 1996). These studies contribute to the pharmacological understanding of compounds structurally similar to this compound.
Cytotoxicity Evaluation of Indolinone Derivatives
Karalı et al. (2002) conducted a study on the synthesis and primary cytotoxicity evaluation of new 5‐Bromo‐3‐substituted‐hydrazono‐1H‐2‐indolinones, contributing to the understanding of the cytotoxic properties of indole derivatives, including those related to this compound (Karalı et al., 2002).
Tachykinin NK2 Receptor Antagonists
Research by Smith et al. (1995) described the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their affinities for the tachykinin NK2 receptor (Smith et al., 1995). This research is relevant for understanding the therapeutic potential of indole derivatives in respiratory conditions.
Synthesis of Indole Derivatives
Several studies focus on the synthesis of various indole derivatives, including those structurally related to this compound, contributing to the development of novel compounds with potential applications in various scientific fields:
- Luo et al. (2019) studied the synthesis and crystal structure of a new mecarbinate derivative, providing insights into the structural characteristics of such compounds (Luo et al., 2019).
- García et al. (1992) reported the synthesis of α- and β-methyl derivatives of 2-[(5-methoxy-1-methyl)indol-2-yl]ethylamine as selective inhibitors of monoamine oxidases A and B, contributing to our understanding of their role in neurological disorders (García et al., 1992).
Properties
IUPAC Name |
2-(7-bromo-5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2.C2H2O4/c1-6-8(2-3-14)9-4-7(13)5-10(12)11(9)15-6;3-1(4)2(5)6/h4-5,15H,2-3,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFVQPQTOZVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)F)Br)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048343-53-8 | |
| Record name | 1H-Indole-3-ethanamine, 7-bromo-5-fluoro-2-methyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048343-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride](/img/structure/B3077357.png)
![{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride](/img/structure/B3077363.png)
![[2-(1H-indol-1-yl)ethyl]methylamine oxalate](/img/structure/B3077367.png)
![1-[Chloro(difluoro)methoxy]-3-nitro-benzene](/img/structure/B3077377.png)

![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)


![1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide](/img/structure/B3077395.png)


![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B3077429.png)
